N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9654290
InChI: InChI=1S/C19H20N2O2/c1-21-12-10-14-7-8-16(13-17(14)21)19(22)20-11-9-15-5-3-4-6-18(15)23-2/h3-8,10,12-13H,9,11H2,1-2H3,(H,20,22)
SMILES: CN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=CC=CC=C3OC
Molecular Formula: C19H20N2O2
Molecular Weight: 308.4 g/mol

N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide

CAS No.:

Cat. No.: VC9654290

Molecular Formula: C19H20N2O2

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide -

Specification

Molecular Formula C19H20N2O2
Molecular Weight 308.4 g/mol
IUPAC Name N-[2-(2-methoxyphenyl)ethyl]-1-methylindole-6-carboxamide
Standard InChI InChI=1S/C19H20N2O2/c1-21-12-10-14-7-8-16(13-17(14)21)19(22)20-11-9-15-5-3-4-6-18(15)23-2/h3-8,10,12-13H,9,11H2,1-2H3,(H,20,22)
Standard InChI Key HZDUVVCDVCUVNH-UHFFFAOYSA-N
SMILES CN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=CC=CC=C3OC
Canonical SMILES CN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=CC=CC=C3OC

Introduction

N-[2-(2-Methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide is a synthetic compound belonging to the indole carboxamide family. This class of compounds has garnered significant interest due to their potential pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties. Below is a detailed exploration of the compound's structure, properties, synthesis, and biological activities.

Chemical and Structural Information

PropertyDetails
IUPAC NameN-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide
Molecular FormulaC19H20N2O2
Molecular Weight308.38 g/mol
SMILES RepresentationCC1=C(C2=CC=CC=C2N1)C(=O)NCCC3=CC=CC=C3OC
InChI KeyPWJFDBXGHHJZDV-UHFFFAOYSA-N

The compound features an indole core substituted at the 6th position with a carboxamide group and at the 1st position with a methyl group. The side chain includes a 2-methoxyphenyl ethyl moiety, contributing to its unique physicochemical properties.

Synthesis

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide typically involves:

  • Indole Derivative Preparation: The indole core is functionalized with a carboxylic acid group at the 6th position.

  • Amide Bond Formation: The carboxylic acid reacts with an amine derivative (e.g., 2-(2-methoxyphenyl)ethylamine) in the presence of coupling agents like EDC or DCC to form the amide bond.

  • Methylation: Methylation at the nitrogen atom of the indole ring is achieved using methyl iodide or similar reagents.

This stepwise approach ensures high yield and purity of the final compound.

Biological Activities

Preliminary studies indicate that N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide exhibits promising biological activities:

Anticancer Potential

  • Indole derivatives are known for their cytotoxic effects on various cancer cell lines.

  • The methoxyphenyl moiety may enhance binding affinity to specific protein targets involved in tumorigenesis.

Neuroprotective Effects

  • Indoles have been explored for their role in neuroprotection by interacting with serotonin receptors or reducing oxidative stress.

Further in vitro and in vivo studies are required to establish these activities conclusively.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator